Product packaging for chrysosplenosid-C(Cat. No.:)

chrysosplenosid-C

Cat. No.: B13754332
M. Wt: 522.5 g/mol
InChI Key: FUCSPAVAKNCMBN-ZWOIFGKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chrysosplenosid-C is a polymethoxylated flavonoid of research interest due to its structural similarity to other biologically active compounds in its class. As a Research Use Only (RUO) product, it is intended solely for laboratory research purposes and is not intended for use in diagnostics, therapeutics, or any human clinical applications . RUO products like this reagent are essential tools in basic scientific investigation, pharmaceutical research for discovering new drug compounds, and the development of new analytical methods . Researchers are exploring its potential bioactivities, which may include areas such as anti-inflammatory or antiproliferative effects, based on studies of related flavonoids . The precise mechanisms of action for this compound are an active area of investigation but may involve pathway modulation common to its chemical class. This product is manufactured and labeled in compliance with applicable guidelines for research-use products . All claims and data associated with this product are for informational purposes related to research and do not establish diagnostic or clinical performance characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26O13 B13754332 chrysosplenosid-C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H26O13

Molecular Weight

522.5 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C24H26O13/c1-32-11-6-9(4-5-10(11)26)21-23(34-3)18(29)15-12(35-21)7-13(33-2)22(17(15)28)37-24-20(31)19(30)16(27)14(8-25)36-24/h4-7,14,16,19-20,24-28,30-31H,8H2,1-3H3/t14-,16-,19+,20-,24+/m1/s1

InChI Key

FUCSPAVAKNCMBN-ZWOIFGKBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC4C(C(C(C(O4)CO)O)O)O)O)OC)O

Origin of Product

United States

Natural Occurrence and Advanced Research on Isolation Methodologies

Botanical Sources of Chrysosplenosid-C and Related Glycosides

This compound is primarily associated with a select group of plants, with its discovery and subsequent research centered on the genus Chrysosplenium. Investigations into other plant genera have not yielded significant findings of this particular compound.

Investigations in Chrysosplenium sinicum and Related Species

The genus Chrysosplenium, commonly known as golden saxifrages, is the principal botanical source of this compound and its related glycosides. These perennial herbaceous plants are rich in highly O-methylated flavonoids, which are considered their characteristic constituents. Research has identified this compound as a notable bioactive component within this genus. Species such as Chrysosplenium sinicum have been a particular focus of phytochemical studies, leading to the isolation and identification of this and other related flavonoid compounds. The presence of these specialized metabolites underscores the chemotaxonomic significance of flavonoids within the Chrysosplenium genus.

Documentation in Other Plant Genera (e.g., Cibotium, Senegalia, Ephedra)

Extensive phytochemical investigations of other plant genera, including Cibotium, Senegalia, and Ephedra, have not prominently documented the presence of this compound. While these genera are known to produce a diverse array of secondary metabolites, including other classes of flavonoids, phenolic compounds, and alkaloids, this compound has not been identified as a characteristic or significant constituent. For instance, studies on Cibotium barometz have revealed the presence of various phenolic acids and other flavonoids, but not this compound. Similarly, the genus Senegalia is known for its complex chemistry, and Ephedra species are well-studied for their alkaloid content, yet neither is a recognized source of this compound.

Geographical Distribution and Ecological Determinants in this compound Accumulation

The accumulation of this compound in Chrysosplenium species is intrinsically linked to their geographical distribution and the specific ecological niches they inhabit. Chrysosplenium sinicum, a notable source of the compound, is found in far-east Russia, Mongolia, Manchuria, Korea, Japan, and China. cas.cn These plants typically thrive in the understory of humid forests and along shaded stream banks in mountain valleys, environments characterized by low light intensity.

The biosynthesis and accumulation of flavonoids, including this compound, are known to be influenced by various environmental factors. These secondary metabolites play a crucial role in the plant's adaptation to its surroundings. Key ecological determinants include:

Light Intensity: As shade-adapted plants, Chrysosplenium species have developed unique physiological and biochemical mechanisms to thrive in low-light conditions. Flavonoid production is often modulated by light quality and quantity, and the specific light environment of the forest floor likely influences the synthesis of this compound.

Altitude and Temperature: Many Chrysosplenium species are found in alpine or mountainous regions. Altitude and the corresponding temperature variations can act as environmental stressors that trigger the production of protective secondary metabolites like flavonoids.

While the general influence of these ecological factors on flavonoid production is well-established, specific quantitative studies detailing the precise impact of each determinant on the accumulation of this compound in Chrysosplenium species remain a subject for further research.

Advanced Extraction and Fractionation Techniques for Research Scale Isolation

The isolation of this compound from its botanical sources for research purposes relies on a multi-step process involving advanced extraction and fractionation techniques. The primary goal is to efficiently extract the compound from the plant matrix while minimizing degradation and then to progressively enrich the extract to obtain the pure compound.

A typical workflow for the research-scale isolation of flavonoids from Chrysosplenium species, which would be applicable for this compound, is as follows:

Extraction: The dried and powdered plant material is first subjected to solvent extraction. A common initial step involves percolation or maceration with a polar solvent, such as 90% ethanol, to create a crude extract. cas.cn

Liquid-Liquid Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity. This liquid-liquid fractionation separates compounds based on their differential solubility. For instance, partitioning with ethyl acetate (B1210297) followed by n-butanol is a common strategy. cas.cn This step helps to separate the desired moderately polar flavonoid glycosides from highly nonpolar compounds and very polar substances like sugars and proteins.

Preliminary Column Chromatography: The resulting fractions, particularly the n-butanol fraction which is often rich in glycosides, are then subjected to preliminary purification. Macroporous resins (e.g., AB-8) are frequently used at this stage to remove water-soluble impurities. cas.cn

Chromatographic and Spectroscopic Methods in Isolation Process Optimization Research

Following initial extraction and fractionation, the precise isolation and purification of this compound are achieved through a combination of sophisticated chromatographic techniques. The structural elucidation of the isolated compound is then confirmed using various spectroscopic methods.

Chromatographic Methods:

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and purification of flavonoids. For compounds like this compound, reversed-phase columns (e.g., C18) are commonly employed. The separation is optimized by carefully controlling the mobile phase composition, typically a gradient system of acetonitrile and water, often with a small amount of acid (like phosphoric acid) to improve peak shape. A photodiode array (PDA) detector is frequently used to monitor the elution, allowing for the detection of compounds based on their UV-Vis absorption spectra. In the case of related compounds from Chrysosplenium alternifolium, a C18 column with an acetonitrile-water gradient was successfully used for their separation.

For preparative-scale isolation, column chromatography with silica gel is a standard method. The separation is achieved by eluting the column with a gradient of solvents, such as a mixture of chloroform and methanol (B129727), with increasing polarity. Further purification of the collected fractions can be achieved using size-exclusion chromatography on materials like Sephadex LH-20, which separates molecules based on their size. cas.cn

Spectroscopic Methods:

Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are the most powerful methods for elucidating the detailed structure of organic molecules. They provide information about the number and types of protons and carbons in the molecule and their connectivity. 2D-NMR experiments, such as COSY, HMQC, and HMBC, are used to establish the complete structural framework and the attachment points of sugar moieties.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) provides valuable information about the structure by analyzing the fragmentation patterns of the molecule, which can help in identifying the aglycone and the sugar units and their sequence in a glycoside.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavonoid chromophore. The absorption maxima (λmax) can help in identifying the class of the flavonoid and the oxygenation pattern of the aromatic rings.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, based on their characteristic vibrational frequencies.

The combined data from these chromatographic and spectroscopic methods allow for the unambiguous identification and structural elucidation of this compound.

Biosynthesis and Metabolic Pathways of Chrysosplenosid C

Proposed Biosynthetic Precursors and Pathways of Chrysosplenoside-C

The biosynthesis of Chrysosplenoside-C is rooted in the well-established phenylpropanoid pathway, which is central to the production of a vast array of plant secondary metabolites. mdpi.com This pathway begins with the amino acid phenylalanine, which undergoes a series of enzymatic conversions to produce p-coumaroyl-CoA, a key entry point into flavonoid synthesis. nih.govfrontiersin.org

From p-coumaroyl-CoA, the general flavonoid biosynthetic pathway proceeds through the action of several key enzymes to form a flavanone (B1672756) intermediate, naringenin (B18129). mdpi.comnih.gov This involves the sequential catalytic activities of chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI). mdpi.comnih.gov Naringenin then serves as a crucial branch-point intermediate. mdpi.com

For the synthesis of flavonols like the aglycone of Chrysosplenoside-C, naringenin is first hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. mdpi.com Further hydroxylation of the B-ring by flavonoid 3'-hydroxylase (F3'H) leads to the formation of dihydroquercetin. mdpi.com Finally, flavonol synthase (FLS) introduces a double bond into the C-ring of dihydroquercetin to yield the common flavonol, quercetin (B1663063).

The specific structure of Chrysosplenoside-C, which is a derivative of quercetagetin (B192229) (6-hydroxyquercetin), suggests further modification steps. A putative pathway for the formation of the aglycone of Chrysosplenoside-C involves the hydroxylation of quercetin at the 6-position, a reaction catalyzed by a flavonol 6-hydroxylase (F6H), which has been identified in Chrysosplenium americanum. hebmu.edu.cnmdpi.com This is followed by a series of methylation events at specific hydroxyl groups, catalyzed by O-methyltransferases (OMTs), and a final glycosylation step where a glucose molecule is attached, catalyzed by a UDP-glycosyltransferase (UGT). The precise sequence of these final methylation and glycosylation steps is yet to be definitively established and may vary between different Chrysosplenium species. However, based on characterized enzymes in Chrysosplenium, a plausible pathway involves the methylation of the flavonol core before the final glycosylation event.

Table 1: Proposed Key Intermediates in Chrysosplenoside-C Biosynthesis

IntermediatePrecursorKey Enzyme Class
p-Coumaroyl-CoAPhenylalaninePhenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-Coumarate-CoA ligase (4CL)
Naringenin Chalconep-Coumaroyl-CoA, Malonyl-CoAChalcone Synthase (CHS)
NaringeninNaringenin ChalconeChalcone Isomerase (CHI)
DihydroquercetinNaringeninFlavanone 3-hydroxylase (F3H), Flavonoid 3'-hydroxylase (F3'H)
QuercetinDihydroquercetinFlavonol Synthase (FLS)
QuercetagetinQuercetinFlavonol 6-hydroxylase (F6H)
Chrysosplenol-D (Aglycone)QuercetagetinO-Methyltransferases (OMTs)
Chrysosplenoside-CChrysosplenol-DUDP-glycosyltransferase (UGT)

Enzymatic Transformations and Identification of Key Biosynthetic Enzymes

The assembly of Chrysosplenoside-C is a multi-step process, each catalyzed by a specific class of enzymes. While the early steps involving CHS, CHI, F3H, and FLS are well-conserved across the plant kingdom, the later tailoring steps that impart the unique structural features to Chrysosplenoside-C are of particular interest. mdpi.comnih.gov

Hydroxylases: A key step in the formation of the Chrysosplenoside-C aglycone is the hydroxylation at the C-6 position of the flavonol A-ring. A 2-oxoglutarate-dependent dioxygenase, flavonol 6-hydroxylase (F6H), has been identified and characterized from Chrysosplenium americanum, providing direct evidence for this enzymatic capability within the genus. hebmu.edu.cnmdpi.comoup.com

O-Methyltransferases (OMTs): The methylation pattern of Chrysosplenoside-C is a defining characteristic. Studies on Chrysosplenium americanum have led to the identification and characterization of several distinct, position-specific O-methyltransferases that act on flavonols. cdnsciencepub.comnih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. For instance, a flavonoid 3'-O-methyltransferase (FOMT1) has been characterized, which catalyzes the methylation of the 3'-hydroxyl group on the B-ring. uniprot.org Another enzyme, OMT2, has been shown to catalyze the 3'-O-methylation of flavonoids like luteolin (B72000) and quercetin. uniprot.org The presence of multiple OMTs with specific substrate and position preferences allows for the precise decoration of the flavonoid scaffold, leading to the specific methylation pattern observed in Chrysosplenoside-C. nih.govgenome.jp

UDP-Glycosyltransferases (UGTs): The final step in the biosynthesis of Chrysosplenoside-C is the attachment of a glucose molecule to the flavonol aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT). researchgate.net UGTs are a large and diverse family of enzymes that transfer a sugar moiety from an activated nucleotide sugar, such as UDP-glucose, to an acceptor molecule. researchgate.netfrontiersin.org While a specific UGT responsible for the synthesis of Chrysosplenoside-C has not yet been isolated and characterized from a Chrysosplenium species, kinetic studies on a flavonol-ring-B O-glucosyltransferase from Chrysosplenium americanum have been performed, indicating the presence of the necessary enzymatic machinery for flavonol glycosylation within this genus. acs.orgportlandpress.com The characterization of UGTs from other plants has shown that they often exhibit specificity for both the acceptor molecule and the position of glycosylation. nih.govnih.gov

Table 2: Key Enzyme Classes in Chrysosplenoside-C Biosynthesis

Enzyme ClassAbbreviationFunctionSubstrate ExampleProduct Example
Chalcone SynthaseCHSForms the C15 flavonoid backbonep-Coumaroyl-CoANaringenin Chalcone
Chalcone IsomeraseCHICatalyzes the cyclization of the C-ringNaringenin ChalconeNaringenin
Flavanone 3-hydroxylaseF3HHydroxylates the C-3 positionNaringeninDihydrokaempferol
Flavonoid 3'-hydroxylaseF3'HHydroxylates the B-ring at the 3' positionDihydrokaempferolDihydroquercetin
Flavonol SynthaseFLSIntroduces a double bond in the C-ringDihydroquercetinQuercetin
Flavonol 6-hydroxylaseF6HHydroxylates the A-ring at the 6 positionQuercetinQuercetagetin
O-MethyltransferaseOMTTransfers a methyl group to a hydroxyl groupQuercetagetinMethylated Flavonol
UDP-GlycosyltransferaseUGTTransfers a glucose moiety to the aglyconeMethylated FlavonolFlavonol Glycoside

Genetic and Genomic Insights into Chrysosplenoside-C Biosynthesis

Advances in sequencing technologies have provided a deeper understanding of the genetic basis of flavonoid biosynthesis.

Gene Family Analysis and Evolution of Biosynthetic Enzymes

The enzymes involved in flavonoid biosynthesis belong to large and diverse gene families that have evolved through processes of gene duplication and neofunctionalization. frontiersin.orgnih.gov For example, CHS, OMTs, and UGTs are all part of large multigene families. cdnsciencepub.comresearchgate.net This expansion and diversification of gene families are thought to be a primary driver of the vast chemical diversity of flavonoids observed in nature. nih.gov

The evolution of the flavonoid pathway is believed to have occurred in a stepwise manner, with the enzymes for the core pathway (CHS, CHI, F3H) appearing early in the evolution of land plants. frontiersin.org The downstream enzymes, responsible for the decoration of the flavonoid skeleton (such as hydroxylation, methylation, and glycosylation), likely evolved later through the recruitment and modification of enzymes from primary metabolism. frontiersin.org The analysis of gene families involved in flavonoid biosynthesis, such as the MYB transcription factors that regulate them, suggests a co-evolutionary relationship between the structural genes and their regulators. mdpi.com

Transcriptomic and Metabolomic Approaches to Pathway Elucidation

Integrated transcriptomic and metabolomic analyses have become powerful tools for elucidating biosynthetic pathways, including that of Chrysosplenoside-C. researchgate.net A study on Chrysosplenium sinicum, a known producer of chrysosplenosides, utilized this approach to identify chrysosplenol and chrysosplenoside as predominant flavonoid metabolites and to predict their synthesis pathways. researchgate.net By correlating the expression levels of candidate genes with the accumulation of specific metabolites across different tissues or developmental stages, researchers can identify genes that are likely involved in the pathway. researchgate.netresearchgate.netnih.gov For example, the identification of transcripts for F6H, various OMTs, and UGTs that are highly expressed in tissues where Chrysosplenoside-C accumulates would provide strong evidence for their role in its biosynthesis.

Regulation of Chrysosplenoside-C Biosynthesis in Plant Systems

The biosynthesis of flavonoids is a tightly regulated process, controlled at multiple levels to ensure that these compounds are produced in the right place, at the right time, and in the right amounts. This regulation occurs at the transcriptional, post-transcriptional, and post-translational levels.

Transcriptional regulation is a primary control point and often involves a complex of transcription factors from the MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families, collectively known as the MBW complex. frontiersin.orgmdpi.com These complexes bind to the promoter regions of the structural genes of the flavonoid pathway, such as CHS and FLS, to activate or repress their transcription. frontiersin.orgresearchgate.net The specific combination of MYB and bHLH factors can determine which branch of the flavonoid pathway is activated. mdpi.com

In addition to the MBW complex, other regulatory mechanisms are at play. Epigenetic modifications, such as DNA methylation and histone modifications, can influence the expression of flavonoid biosynthetic genes. frontiersin.org Plant hormones, including jasmonates and salicylic (B10762653) acid, are also known to modulate flavonoid biosynthesis, often as part of the plant's response to stress. frontiersin.org A study on Chrysosplenium sinicum revealed that alternative splicing events may play a role in regulating flavonoid biosynthesis, adding another layer of complexity to the control of this pathway. researchgate.netfrontiersin.org

Comparative Biosynthesis Studies with Structurally Related Flavonoids

The biosynthesis of Chrysosplenoside-C can be understood in the context of the broader flavonoid metabolic network. The core pathway leading to the flavonol precursor, quercetin, is highly conserved among many plant species. mdpi.com The diversification arises from the downstream modifying enzymes.

For example, the biosynthesis of other common flavonol glycosides, such as rutin (B1680289) (quercetin-3-O-rutinoside), follows a similar path to the point of quercetin formation. The key difference lies in the specific UGTs involved; for rutin synthesis, two glycosylation steps are required to attach the disaccharide rutinose. frontiersin.org

Comparing the biosynthesis of Chrysosplenoside-C with other methylated flavonoids reveals the importance of position-specific OMTs. In many plants, OMTs are responsible for creating a wide array of methylated flavonols with different biological activities. The presence of a suite of OMTs in Chrysosplenium with distinct specificities allows for the production of a unique profile of polymethylated flavonoids, including the aglycone of Chrysosplenoside-C. cdnsciencepub.comnih.gov This contrasts with plants that may only have a single, less specific OMT, leading to a different array of methylated products. The study of these comparative pathways highlights how plants have evolved diverse enzymatic toolkits to generate a vast chemodiversity from a common set of precursors. nih.govnih.gov

Chemical Synthesis and Analog Development of Chrysosplenosid C

Strategies for Total Synthesis of Chrysosplenosid-C

The total synthesis of aryl C-glycoside natural products is a field of extensive research due to the synthetic challenges posed by their structures. nih.gov A key difficulty lies in the construction of the carbon-carbon bond between the anomeric center of the carbohydrate and the aromatic ring of the aglycone. The strategies employed are often complex and must address issues of stereocontrol and regioselectivity.

Retrosynthetic Analysis: A total synthesis campaign typically begins with a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. wiley.com For a molecule like chrysosplenoside-C, a primary disconnection would separate the flavonoid aglycone from the glucose moiety. However, the direct formation of the aryl C-glycosidic bond is challenging. Therefore, synthetic chemists often rely on building the flavonoid system onto a pre-existing C-glycosylated aromatic precursor.

Key Synthetic Approaches:

Linear Synthesis: This approach involves the sequential construction of the molecule, adding complexity step-by-step to a primary building block. caltech.edu

Convergent Synthesis: A more efficient strategy where different complex fragments of the molecule are synthesized independently and then joined together in the later stages. caltech.edu For chrysosplenoside-C, a convergent approach might involve synthesizing the C-glycosylated aromatic A-ring and the substituted B-ring fragment separately, followed by a final cyclization to form the central pyrone ring of the flavonoid.

Design and Synthesis of this compound Analogues and Derivatives

The development of analogues and derivatives is crucial for exploring the structure-activity relationship (SAR) and improving the therapeutic potential of a lead compound. For flavonoids, modifications are often directed at the hydroxyl groups or the core heterocyclic structure.

Research on the related natural product chrysin (B1683763) (the aglycone of many flavonoids) provides a strong precedent for the types of analogues that could be developed from chrysosplenoside-C. nih.govnih.gov Scientists have synthesized series of chrysin derivatives to enhance their biological activities. nih.gov

Strategies for Analogue Synthesis:

Modification at the C-7 Position: The C-7 hydroxyl group is a common site for modification. For instance, three series of chrysin analogues were prepared by introducing heterocyclic moieties separated by 3-carbon, 4-carbon, and 6-carbon spacers at this position. nih.gov

Introduction of Long-Chain Derivatives: To improve properties like membrane permeability, long alkyl chains have been attached to the chrysin scaffold. A series of long-chain derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov Compounds such as hexadecyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate and N-hexadecyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetamide demonstrated potent inhibitory activity against the epidermal growth factor receptor (EGFR). nih.gov

Palladium-Catalyzed Cross-Coupling: For creating C-C bonds and introducing diverse functional groups, palladium-catalyzed reactions are invaluable. The Sonogashira and Suzuki-Miyaura cross-coupling reactions have been used to functionalize the 7-position of related C-nucleosides, yielding analogues with potent cytotoxic activity. nih.gov

The table below summarizes selected synthetic analogues of chrysin, which exemplify the modifications that could be applied to chrysosplenoside-C.

Compound NameModification StrategyPotential ActivityReference
Hexadecyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate (10)Addition of a long alkyl chain via an acetate (B1210297) linker at C-7Potent EGFR inhibitory activity nih.gov
N-hexadecyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetamide (20)Addition of a long alkyl chain via an acetamide (B32628) linker at C-7Potent EGFR inhibitory activity nih.gov
7-cyclopropylacetylene derivative (11c)Sonogashira coupling to introduce an alkynyl group at C-7 of a related C-nucleosidePotent cytotoxic activity nih.gov
C-7 modified chrysin analogues with heterocyclic moietiesAttachment of heterocycles via carbon spacers at C-7Significant antibacterial activity nih.gov

This table is based on data for chrysin and related C-nucleosides, illustrating potential strategies for chrysosplenoside-C.

Methodologies for Chemical Modification and Functionalization

The chemical modification of a natural product like chrysosplenoside-C is undertaken to fine-tune its physicochemical properties or to attach probes for mechanistic studies. The molecule offers several reactive sites for functionalization, primarily the multiple hydroxyl (-OH) groups on both the flavonoid and sugar moieties. rsc.org

Common Modification Reactions:

Esterification and Etherification: The hydroxyl groups can be converted to esters or ethers to alter lipophilicity and bioavailability. Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), is a common method for creating esters from carboxylic acids and alcohols. mdpi.com

Alkylation: Introducing alkyl groups can be achieved under basic conditions using alkyl halides.

Glycosylation: Additional sugar units can be attached to the existing hydroxyl groups, a strategy that can significantly impact solubility and biological interactions.

Polymer Grafting: For advanced materials applications, functional groups on the molecule could serve as initiation points for polymer growth, a technique demonstrated with nanocellulose, another poly-hydroxyl compound. researchgate.net

The selective modification of one hydroxyl group over others presents a significant challenge and typically requires a multi-step process of protection, functionalization, and deprotection. rsc.org For example, to modify a specific hydroxyl group, all other similar functional groups must first be "capped" with protecting groups. After the desired modification is performed, these protecting groups are removed to yield the final product. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.

Chemoenzymatic Approaches in Chrysosplenoside-C Synthesis Research

Chemoenzymatic synthesis combines the strengths of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. researchgate.net This approach is particularly powerful for the synthesis of complex molecules like glycosides, where enzymes can achieve levels of stereoselectivity and regioselectivity that are difficult to replicate with purely chemical methods. escholarship.org

Hypothetical Chemoenzymatic Strategy for Chrysosplenoside-C: A plausible chemoenzymatic route to chrysosplenoside-C or its analogues would involve two main stages:

Chemical Synthesis of the Aglycone: The flavonoid core (aglycone) would be constructed using established organic chemistry methods. This allows for the creation of a wide variety of aglycone structures that may not be accessible through natural biosynthetic pathways.

Enzymatic Glycosylation: A specific glycosyltransferase enzyme would be used to attach the glucose moiety to the chemically synthesized aglycone. escholarship.org This enzymatic step ensures the correct stereochemistry of the glycosidic bond, a task that is often a major hurdle in chemical synthesis. Enzymes such as glycosyltransferases, hydrolases, and oxidoreductases can be employed for various transformations. worktribe.com

Pharmacological and Biological Activity Research: Mechanistic Investigations

Molecular Mechanisms of Action of Chrysosplenosid-C

This compound, a flavonoid glycoside, is a subject of growing interest in pharmacological research. Its biological activities are underpinned by a variety of molecular mechanisms, ranging from enzyme modulation to the regulation of key cellular signaling pathways. The presence of its aglycone, chrysoeriol (B190785), significantly influences its mechanistic profile, as many studies focus on this more readily studied component.

The enzymatic inhibitory activity of flavonoids is a cornerstone of their pharmacological effects. While direct studies on this compound are limited, research on its aglycone, chrysoeriol, provides significant insights into its potential mechanisms. Flavonoids like chrysoeriol are known to be potent inhibitors of serine/threonine protein kinases. nih.gov Protein kinases are crucial components of cell signaling cascades that control processes like cell growth, proliferation, and metabolism. nih.gov

Chrysoeriol has been specifically investigated for its influence on Casein kinase 2 (CK2), a pleiotropic and constitutively active protein kinase often deregulated in cancer cells. researchgate.net Studies comparing chrysoeriol and another flavonoid, pedalitin, have detailed their inhibitory effects on different isoforms of CK2, highlighting the nuanced interactions between flavonoids and protein kinases. researchgate.net

Furthermore, the broader category of tyrosine kinases (TKs), which includes receptors for growth factors like EGFR, PDGFR, and VEGF, are common targets for flavonoid inhibitors. nih.gov While direct inhibition of tyrosine kinases by this compound is yet to be fully elucidated, the known activity of its aglycone and other flavonoids suggests this is a plausible mechanism of action. nih.govresearchgate.net

Table 1: Potential Enzyme Targets Related to this compound (based on Chrysoeriol)

Enzyme Class Specific Enzyme Observed Effect of Chrysoeriol Potential Implication for this compound
Serine/Threonine Kinase Casein Kinase 2 (CK2) Inhibition of CK2α, CK2α′, CK2α2β2, and CK2α′2β2 isoforms. researchgate.net Modulation of cell proliferation and survival pathways.
Serine/Threonine Kinase Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Potent inhibition, similar to other flavonoids like apigenin (B1666066) and luteolin (B72000). nih.gov Involvement in metabolic and neuroinflammatory pathways.

This compound and its relatives are known to modulate complex intracellular signaling pathways. Research on related compounds, Chrysosplenoside I and A, isolated from Chrysosplenium axillare, has shown they can activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway. nih.gov Activation of PPARγ is linked to improvements in metabolic function and has a role in the proliferation and differentiation of intestinal stem cells. nih.gov Concurrently, these compounds were found to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is also mediated by PPARγ activation. nih.gov

The aglycone chrysoeriol has been shown to exert its anti-inflammatory effects by modulating pathways triggered by lipopolysaccharide (LPS). nih.gov Specifically, chrysoeriol inhibits the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling pathway. nih.gov This upstream inhibition leads to the suppression of several downstream signaling cascades, including:

Nuclear Factor-kappaB (NF-κB): A key transcription factor that governs the expression of pro-inflammatory genes. Chrysoeriol suppresses its activation. nih.govnih.gov

Activator Protein-1 (AP-1): Another crucial transcription factor involved in inflammation. Chrysoeriol has been found to selectively and potently block its activation. nih.govnih.gov

Mitogen-Activated Protein Kinases (MAPKs): Chrysoeriol inhibits the phosphorylation of p38, a member of the MAPK family, which is involved in the inflammatory response. nih.gov

Flavonoids are well-documented antioxidant agents, and those found in the genus Chrysosplenium are no exception. nih.govresearchgate.net Their antioxidant activity stems from their ability to scavenge free radicals, such as reactive oxygen species (ROS), which can damage cellular macromolecules and contribute to various diseases. frontiersin.orgmdpi.com

The primary mechanisms by which phenolic compounds like this compound exert their antioxidant effects are:

Hydrogen Atom Transfer (HAT): The flavonoid donates a hydrogen atom to a radical, thereby neutralizing it and interrupting the oxidative chain reaction. frontiersin.org The Oxygen Radical Absorbance Capacity (ORAC) assay is a common method for measuring HAT-based activity. frontiersin.org

Single Electron Transfer (SET): The flavonoid transfers an electron to the free radical, resulting in a radical anion. frontiersin.org Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are used to measure this activity. frontiersin.orgnih.govnih.gov

The chemical structure of flavonoids, including the number and position of hydroxyl groups, is critical to their radical scavenging capacity. frontiersin.org The presence of these functional groups allows them to act as reducing agents and effectively neutralize harmful radicals. mdpi.com

The anti-inflammatory properties of this compound are largely attributed to the mechanisms of its aglycone, chrysoeriol. nih.govnih.gov Inflammation is a complex biological response involving the production of various mediators. mdpi.com Chrysoeriol has been shown to potently inhibit the production of key inflammatory molecules.

A central mechanism is the inhibition of enzymes responsible for producing inflammatory mediators. Studies in LPS-stimulated macrophage cells have demonstrated that chrysoeriol significantly inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov This leads to a reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), respectively. nih.govbiomolther.org

The inhibition of iNOS and COX-2 is a direct consequence of chrysoeriol's ability to block upstream signaling pathways, as detailed previously (Section 5.1.2). By suppressing the activation of transcription factors NF-κB and AP-1 via the TLR4/MyD88 pathway, chrysoeriol effectively shuts down the transcriptional activation of the iNOS and COX-2 genes. nih.govnih.gov This multi-level regulation underscores its potent anti-inflammatory effects. mdpi.com

Flavonoids are recognized for their broad-spectrum antimicrobial activity, including antibacterial, antifungal, and antiviral effects. nih.govnih.gov The mechanisms underlying these properties are diverse and can involve multiple cellular targets. researchgate.net

General antimicrobial mechanisms attributed to flavonoids include:

Inhibition of Nucleic Acid Synthesis: Some flavonoids, like quercetin (B1663063), can inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov

Disruption of Cytoplasmic Membrane Function: Compounds such as sophoraflavone G can alter the fluidity and permeability of the bacterial cytoplasmic membrane, leading to leakage of cellular contents. nih.govmdpi.com

Inhibition of Energy Metabolism: Licochalcones A and C are examples of flavonoids that can interfere with cellular energy metabolism. nih.gov

While specific molecular targets for this compound have not been fully identified, the approach used for other complex natural products, such as the marine alkaloid manzamine, provides a useful parallel. Manzamine exhibits activity against malaria, tuberculosis, and neuroinflammation, with studies suggesting it binds to targets like glycogen synthesis kinase-3β (GSK-3β). nih.govnih.gov Identifying such specific protein targets is a key step in developing natural products into therapeutic agents. researchgate.neteuropeanreview.org Future research into this compound could similarly focus on identifying specific bacterial or fungal enzymes and proteins that it directly inhibits.

Cellular and Subcellular Target Identification and Validation

Identifying the specific cellular and subcellular targets of a compound is crucial for understanding its mechanism of action. For this compound, this information is largely inferred from studies on its aglycone, chrysoeriol, and related flavonoids.

Based on current research, the key molecular targets reside within the cytoplasm and the nucleus, where major signaling and transcriptional events occur.

Table 2: Identified & Potential Cellular Targets for this compound and its Aglycone

Cellular Location Target Validation Status Mechanism
Cell Membrane / Cytoplasm Toll-like receptor 4 (TLR4) / MyD88 Validated for Chrysoeriol. nih.gov Binds to or interferes with the receptor complex, preventing downstream signaling activation.
Cytoplasm Protein Kinases (CK2, p38 MAPK, GSK-3β) Validated for Chrysoeriol. nih.govresearchgate.netnih.gov Direct inhibition of kinase activity, blocking phosphorylation cascades.
Nucleus Transcription Factors (NF-κB, AP-1) Validated for Chrysoeriol. nih.govnih.gov Prevents nuclear translocation and/or DNA binding, inhibiting gene transcription.

These findings indicate that chrysoeriol, and by extension this compound, acts as a multi-target agent. It interferes with upstream signal reception at the cell membrane (TLR4) and modulates key enzymatic checkpoints in the cytoplasm (protein kinases), ultimately controlling the activity of transcription factors in the nucleus (NF-κB, AP-1, PPARγ) to regulate gene expression related to inflammation, cell growth, and metabolism.

Computational Approaches to Binding Mechanism Elucidation, including Molecular Docking

No molecular docking studies specifically investigating the binding of chrysosplenoside C to any biological target have been identified in the public domain. Research in this area is essential for predicting the binding affinity and interaction patterns with proteins, which is fundamental to understanding its mechanism of action at a molecular level.

In Vitro Model System Investigations for Mechanistic Understanding

Detailed in vitro studies on chrysosplenoside C to unravel its mechanism of action are not available. Such studies would typically involve cell-based assays to explore its effects on specific cellular pathways, enzyme activities, or receptor interactions.

In Vivo (Animal Model) Mechanistic Studies

There is no available research on in vivo studies using animal models to investigate the pharmacological mechanisms of chrysosplenoside C. These studies are critical for understanding the compound's physiological effects and its mechanism of action in a whole-organism context.

Due to the lack of specific data for chrysosplenoside C, the requested detailed research findings and data tables for these sections cannot be provided. Further research is required to explore and characterize the pharmacological and biological activities of this particular compound.

Structure Activity Relationship Sar Investigations of Chrysosplenosid C

Elucidation of Key Pharmacophores and Structural Motifs Governing Biological Activity

A pharmacophore is defined as the specific arrangement of steric and electronic features of a molecule that are essential for its interaction with a biological target, ultimately triggering or blocking a biological response. researchgate.nettaylorandfrancis.comdovepress.com These features commonly include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. taylorandfrancis.com For Chrysosplenoside-C, a flavonoid glycoside, the key pharmacophoric features are primarily associated with its flavonoid backbone and the attached sugar moiety.

The flavonoid structure itself, with its multiple hydroxyl and methoxy (B1213986) groups, presents numerous sites for potential hydrogen bonding, which are critical for interaction with biological targets. The arrangement and number of these groups significantly influence the molecule's activity. For instance, the presence and position of hydroxyl groups on the aromatic rings are often crucial for antioxidant and enzyme-inhibitory activities.

The glycosidic linkage and the nature of the sugar moiety also play a significant role. The sugar can influence the molecule's solubility, bioavailability, and interaction with specific receptors or enzymes. Modifications to the sugar portion of Chrysosplenoside-C would likely alter its biological activity profile.

Interactive Table: Key Structural Features of Chrysosplenoside-C and Their Potential Roles in Biological Activity.

Structural Feature Potential Role in Biological Activity
Flavonoid Backbone Core scaffold for interaction with biological targets.
Hydroxyl Groups Act as hydrogen bond donors, crucial for binding affinity and antioxidant activity.
Methoxy Groups Influence lipophilicity and metabolic stability; can also participate in binding.
Glycosidic Linkage Affects solubility, bioavailability, and target specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chrysosplenoside-C

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgprotoqsar.com These models are powerful tools in drug discovery, enabling the prediction of the activity of new, unsynthesized compounds. protoqsar.comnih.gov The development of a QSAR model involves transforming the chemical structure into numerical descriptors and then using statistical methods to find a relationship between these descriptors and the observed biological activity. protoqsar.com

For Chrysosplenoside-C and its analogs, a QSAR study would involve synthesizing or computationally generating a series of related compounds with variations in their structure, such as altering the substitution pattern on the flavonoid rings or modifying the sugar moiety. The biological activity of these compounds would then be determined experimentally.

The next step involves calculating various molecular descriptors for each compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Connectivity indices, topological polar surface area.

3D descriptors: Molecular volume, surface area, and other conformational properties. nih.govnih.gov

Statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms such as support vector machines (SVM) are then used to build the QSAR model. nih.govmdpi.com A statistically robust QSAR model can then be used to predict the activity of novel Chrysosplenoside-C derivatives, guiding the design of more potent and selective compounds. nih.gov

Conformational Analysis and Stereochemical Influences on Activity

Conformational analysis is the study of the different three-dimensional arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. quimicaorganica.org The specific conformation adopted by a molecule can significantly impact its ability to bind to a biological target. washington.edu For a flexible molecule like Chrysosplenoside-C, with several rotatable bonds, understanding its preferred conformations is crucial for elucidating its mechanism of action. lipidmaps.org

The stereochemistry of a molecule, which refers to the 3D arrangement of its atoms, is also a critical determinant of biological activity. quimicaorganica.org Chrysosplenoside-C possesses multiple chiral centers, particularly within its sugar moiety. The specific configuration (R or S) at each chiral center can dramatically affect how the molecule interacts with a chiral biological target, such as an enzyme or receptor. It is common for one enantiomer of a chiral drug to be significantly more active than the other.

Advanced Computational Chemistry Approaches in SAR Studies

Modern SAR studies heavily rely on advanced computational chemistry techniques to accelerate the drug discovery process. oncodesign-services.comchemrxiv.org These methods provide insights into ligand-target interactions at an atomic level, guiding the rational design of new molecules.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For Chrysosplenoside-C, docking studies could be used to visualize its binding mode within the active site of a specific enzyme, identifying key interactions such as hydrogen bonds and hydrophobic contacts. This information is invaluable for designing modifications to improve binding affinity.

Pharmacophore Modeling: As an extension of the concepts in section 6.1, computational pharmacophore models can be generated based on a set of active compounds or the structure of the ligand-binding site. taylorandfrancis.comnih.gov These models serve as 3D queries to search large chemical databases for novel compounds with the desired structural features for biological activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding mode and the conformational changes that may occur upon binding. chemrxiv.org This can reveal subtle but important aspects of the interaction that are missed by static docking studies.

Interactive Table: Advanced Computational Tools in Chrysosplenoside-C SAR.

Computational Tool Application in Chrysosplenoside-C Research
Molecular Docking Predicts the binding pose and key interactions with a target protein.
Pharmacophore Modeling Identifies essential 3D features for activity and screens for new potential compounds.
QSAR Develops predictive models for the biological activity of new derivatives.

Advanced Analytical Techniques for Chrysosplenosid C Research

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatographic methods are fundamental for separating chrysosplenosid-C from the complex matrix of plant extracts and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of flavonoids like this compound. eco-vector.comjasco-global.com A validated HPLC method ensures reliability, accuracy, and precision in determining the concentration of the compound in various samples.

The development of an HPLC method for this compound would involve a systematic optimization of chromatographic conditions to achieve good resolution, symmetric peak shape, and a reasonable analysis time. ijpbs.com Reversed-phase HPLC (RP-HPLC) is commonly employed for flavonoids. researchgate.net

Method Development: A typical RP-HPLC method would be developed using a C18 column, which is effective for separating moderately polar compounds like flavonoid glycosides. researchgate.neteurekaselect.com The mobile phase would likely consist of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous solution, often with a modifier like formic acid or phosphoric acid to improve peak shape and resolution. researchgate.neteurekaselect.com The detection wavelength is selected based on the UV absorbance maxima of the compound, which for flavonoids is typically in the range of 250-380 nm. ijpbs.comresearchgate.net

Method Validation: Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.netresearchgate.netijpsonline.com Key validation parameters include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response (peak area). researchgate.netijpsonline.com

Precision: Assessing the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision. researchgate.netijpsonline.com

Accuracy: Determining the closeness of the test results obtained by the method to the true value, often assessed through recovery studies. researchgate.netijpsonline.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. researchgate.netinnovareacademics.in

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.netinnovareacademics.in

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Table 1: Illustrative HPLC Method Parameters for a this compound Analog (Chrysin)

ParameterConditionSource
Chromatographic System Reversed-Phase HPLC with PDA/UV Detector researchgate.net
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.net
Mobile Phase Isocratic elution with Methanol and Water (e.g., 85:15 v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection Wavelength 268 nm researchgate.netresearchgate.net
Injection Volume 20 µL ijpbs.com
Column Temperature Ambient researchgate.net

Table 2: Typical Validation Results for an HPLC Method

Validation ParameterTypical ResultSource
Linearity Range 0.2 - 10 µg/mL researchgate.net
Correlation Coefficient (r²) > 0.999 researchgate.net
Precision (%RSD) < 2% researchgate.net
Accuracy (% Recovery) > 99% researchgate.net
LOD ~0.05 µg/mL researchgate.net
LOQ ~0.14 µg/mL researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive analysis of metabolites in biological samples. mdpi.comnih.gov For a non-volatile compound like this compound, a derivatization step is necessary to increase its volatility and thermal stability, making it amenable to GC analysis. mdpi.com

The process of metabolite profiling using GC-MS typically involves several key steps:

Sample Extraction: Metabolites are extracted from the plant material using a suitable solvent system.

Derivatization: The extracted analytes are chemically modified. A common method is a two-step derivatization involving methoximation followed by trimethylsilylation. This process reduces the polarity and increases the volatility of compounds containing hydroxyl and carboxyl groups.

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the individual components of the mixture based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. frontiersin.org

Data Analysis: The resulting chromatograms and mass spectra are processed. Metabolites are identified by comparing their retention times and mass spectra with those in established libraries (e.g., NIST, Wiley) and by using retention indices. mdpi.comfrontiersin.org

GC-MS-based metabolite profiling can be used to obtain a broad snapshot of the metabolome of Chrysosplenium species, helping to identify not only this compound but also other related flavonoids, organic acids, sugars, and amino acids. researchgate.netnih.gov This approach is valuable for understanding the biochemical pathways active in the plant and for comparative studies between different species or plants grown under different conditions. nih.govresearchgate.net

Spectroscopic Techniques in Mechanistic and Structural Elucidation Studies

Spectroscopic techniques are crucial for determining the precise chemical structure of this compound and for studying its chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, including complex natural products like this compound. acenet.edunih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously assign the structure.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of protons in the molecule and their immediate chemical environment. organicchemistrydata.org ¹³C NMR provides a signal for each unique carbon atom, indicating the complexity of the carbon skeleton. organicchemistrydata.orgbhu.ac.in Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. bhu.ac.in

2D NMR:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms (¹H-¹H correlation). nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon atoms with their attached protons (¹H-¹³C one-bond correlation). acenet.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlation). This is critical for connecting different structural fragments of the molecule, such as the flavonoid aglycone and the sugar moieties. acenet.edunih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close to each other in space, which is essential for determining the relative stereochemistry of the molecule.

By piecing together the information from these experiments, the complete connectivity and stereochemistry of this compound can be determined.

Mass Spectrometry (MS) provides information about the molecular weight of a compound and, through fragmentation, offers valuable clues about its structure. savemyexams.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation and metabolite identification. researchgate.net In an MS/MS experiment, a specific ion (the precursor ion, often the molecular ion [M+H]⁺ or [M-H]⁻) is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. researchgate.net

The fragmentation pattern of a flavonoid glycoside like this compound is often predictable. A key fragmentation event is the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone and another corresponding to the sugar moiety. libretexts.orgmiamioh.edu Further fragmentation of the aglycone provides information about the substitution pattern on the flavonoid core. libretexts.orgmiamioh.edu By analyzing these characteristic fragmentation patterns, the structure of this compound can be confirmed, and its metabolites, which may involve modifications like hydroxylation, methylation, or conjugation, can be identified in complex biological matrices.

Table 3: Common Fragment Losses in Mass Spectrometry of Flavonoids

Lost FragmentMass Loss (Da)Structural ImplicationSource
H₂O18Loss of a hydroxyl group savemyexams.com
CO28Loss from the heterocyclic C-ring savemyexams.com
C₂H₅29Loss of an ethyl group savemyexams.com
CO₂44Loss from a carboxylic acid group savemyexams.com
Glucose162Cleavage of a glucose moiety libretexts.org
Rhamnose146Cleavage of a rhamnose moiety libretexts.org

UV-Vis spectroscopy is a simple, cost-effective, and reliable technique for the quantitative analysis of flavonoids and for studying reaction kinetics. nih.govneliti.comrsdjournal.org

Quantitative Measurements: Flavonoids exhibit strong absorbance in the UV-visible region due to their conjugated aromatic system. neliti.com The total flavonoid content in a plant extract can be determined spectrophotometrically. A common method involves the formation of a colored complex with aluminum chloride (AlCl₃), which causes a bathochromic shift (a shift to a longer wavelength) in the absorption spectrum of the flavonoid. nih.govrsdjournal.org The absorbance of this complex is measured at its new maximum wavelength (λmax), and the concentration is determined using a calibration curve prepared with a standard flavonoid like quercetin (B1663063) or rutin (B1680289). nih.govneliti.com

Reaction Kinetics: UV-Vis spectroscopy is an excellent tool for monitoring the progress of a chemical reaction in real-time, provided that the reactants or products absorb light in the UV-Vis range. nih.govrsdjournal.org For instance, the kinetics of the complexation reaction between a flavonoid and a metal ion can be studied by monitoring the change in absorbance at the λmax of the flavonoid-metal complex over time. researchgate.net By analyzing the data, one can determine the reaction rate, the order of the reaction, and the stability of the complex formed. The evaluation of reaction time for the AlCl₃ complexation is a practical application of kinetic measurement to optimize quantitative assays. rsdjournal.orgrsdjournal.org

Electrochemical Methods for Biological Activity Assessment (e.g., antioxidant potential)

Electrochemical techniques offer a rapid and sensitive approach for evaluating the antioxidant potential of flavonoids like this compound. scielo.brmdpi.com These methods are based on the principle that the antioxidant activity of a compound is related to its redox behavior, specifically its ease of oxidation. scielo.brmdpi.com

Voltammetric methods, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are widely used to study the electrochemical properties of flavonoids. scielo.brmdpi.comjrespharm.com These techniques involve applying a varying potential to an electrode and measuring the resulting current. The oxidation potential of a flavonoid, a key parameter obtained from these measurements, is highly correlated with its antioxidant capacity. mdpi.comjst.go.jp A lower oxidation potential generally indicates a higher antioxidant activity, as the compound can more readily donate an electron to neutralize free radicals. mdpi.com

The antioxidant mechanism of flavonoids involves the donation of a hydrogen atom or an electron to scavenge radicals. scielo.br The resulting flavonoid radical is stabilized by delocalization of the electron, thus terminating the radical chain reaction. scielo.br The number and position of hydroxyl (-OH) groups on the flavonoid structure are critical determinants of its antioxidant activity, with the B ring playing a significant role. scielo.brmdpi.com

Electrochemical methods present several advantages over traditional spectrophotometric assays for antioxidant activity, including faster response times, higher sensitivity, and lower detection limits. scielo.brmdpi.com They can also be applied to complex matrices such as biological fluids and food samples. mdpi.com The correlation between electrochemical data and results from spectrophotometric assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) has been established, further validating the utility of electrochemical approaches in antioxidant research. acs.orgnih.gov

Table 1: Comparison of Electrochemical and Spectrophotometric Antioxidant Assays

FeatureElectrochemical Methods (e.g., CV, DPV)Spectrophotometric Methods (e.g., DPPH, FRAP)
Principle Measures redox potential and currentMeasures change in absorbance
Speed RapidCan be time-consuming
Sensitivity HighVariable
Matrix Effect Less susceptibleCan be affected by colored/turbid samples
Information Provides mechanistic insights into redox behaviorProvides a measure of total antioxidant capacity

Application of Hyphenated Techniques in Complex Biological Matrices

The analysis of this compound and its metabolites in complex biological matrices like plasma and urine requires highly selective and sensitive analytical techniques. nih.govanjs.edu.iq Hyphenated techniques, which couple a separation method with a detection method, are indispensable tools for this purpose. nih.gov

The most common hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov LC, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), provides excellent separation of compounds in a mixture. nih.govjyoungpharm.orgnumberanalytics.com The separated components are then introduced into a mass spectrometer, which provides information about their molecular weight and structure through fragmentation patterns. nih.govnih.gov This combination allows for both the quantification and identification of this compound and its metabolites with high accuracy and specificity, even at low concentrations. nih.govanjs.edu.iq

Different ionization sources can be used in LC-MS, with Electrospray Ionization (ESI) being particularly successful for the analysis of polar compounds like flavonoids. nih.gov Tandem mass spectrometry (MS/MS) further enhances the selectivity and structural elucidation capabilities of the technique. nih.gov

Other hyphenated techniques that can be applied in flavonoid research include:

LC-Diode Array Detection (DAD): Provides UV-Vis spectra of the separated compounds, which can aid in their identification based on their characteristic absorption maxima. mdpi.com

LC-Nuclear Magnetic Resonance (NMR): Offers detailed structural information, although it is less sensitive than MS. numberanalytics.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives of flavonoids. mdpi.com

Sample preparation is a critical step before analysis by hyphenated techniques. Solid-phase extraction (SPE) is a widely used method for extracting and concentrating flavonoids from biological samples, effectively removing interfering substances. mdpi.com

Table 2: Common Hyphenated Techniques in Flavonoid Analysis

TechniqueSeparation MethodDetection MethodKey Application
LC-MSHPLC/UHPLCMass SpectrometryQuantification and identification in complex matrices
LC-DADHPLC/UHPLCDiode Array DetectorPreliminary identification based on UV-Vis spectra
LC-NMRHPLC/UHPLCNuclear Magnetic ResonanceDetailed structural elucidation
GC-MSGas ChromatographyMass SpectrometryAnalysis of volatile flavonoid derivatives

Omics-based Analytical Approaches (e.g., Metabolomics, Proteomics, Transcriptomics) in this compound Research

Omics technologies provide a holistic view of the molecular changes occurring in a biological system in response to a substance like this compound. escholarship.orgmdpi.com These approaches analyze large sets of biological molecules, such as metabolites, proteins, and transcripts, to understand the compound's mechanism of action and identify potential biomarkers. escholarship.orgkosfaj.org

Metabolomics: This is the comprehensive study of all small-molecule metabolites in a biological sample. kosfaj.orgnih.gov In the context of this compound research, metabolomics can be used to:

Identify the metabolic fate of this compound by tracking its biotransformation products in the body. nih.gov

Discover biomarkers related to the biological effects of this compound. nih.govresearchgate.net

Understand the systemic impact of the compound on metabolic pathways. mdpi.com Untargeted metabolomics aims to analyze as many metabolites as possible, while targeted metabolomics focuses on a specific set of known metabolites. nih.govmdpi.com LC-MS and NMR are the primary analytical platforms used in metabolomics. nih.govresearchgate.net

Proteomics: This field focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. escholarship.orgmdpi.com Proteomics can help to:

Identify protein targets of this compound.

Understand how this compound modulates cellular pathways and functions by altering protein expression. escholarship.org Mass spectrometry-based techniques are the cornerstone of proteomics research. escholarship.org

Transcriptomics: This involves the analysis of the complete set of RNA transcripts in a cell or organism. escholarship.org It provides insights into how this compound may regulate gene expression to exert its biological effects.

The integration of data from multiple omics platforms (multi-omics) can provide a more comprehensive and systems-level understanding of the biological activity of this compound. kosfaj.org

Method Validation and Inter-laboratory Comparability for Robust Research Outcomes

To ensure the reliability and consistency of research findings on this compound, the analytical methods used must be properly validated. mdpi.comeurachem.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. mdpi.com Key validation parameters, as outlined by guidelines from organizations like the International Council for Harmonisation (ICH), include: mdpi.comtjnpr.org

Specificity: The ability of the method to accurately measure the analyte in the presence of other components. tjnpr.orgmdpi.com

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.commdpi.com

Accuracy: The closeness of the measured value to the true value. mdpi.comresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.comresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.commdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.commdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. tjnpr.org

Table 3: Key Parameters for Analytical Method Validation

ParameterDescription
Specificity Differentiates the analyte from other substances.
Linearity Proportional response to concentration.
Accuracy How close the result is to the true value.
Precision Reproducibility of the results.
LOD Lowest detectable concentration.
LOQ Lowest quantifiable concentration.
Robustness Insensitivity to small method variations.

Inter-laboratory comparability is crucial for establishing the general applicability and robustness of an analytical method. eurachem.orgmastercontrol.com This is often assessed through proficiency testing or collaborative method validation studies, where multiple laboratories analyze the same samples and compare their results. europa.euisobudgets.com Such comparisons help to identify and control for potential biases between laboratories, ensuring that results are consistent and reliable regardless of where the analysis is performed. mastercontrol.comyoutube.com Standardized methods, validated through inter-laboratory studies, are essential for regulatory purposes and for building a solid foundation of scientific knowledge. europa.eu

Future Research Directions and Translational Perspectives for Chrysosplenosid C

Emerging Research Areas and Unexplored Biological Activities

The therapeutic potential of Chrysosplenosid-C remains largely untapped, with current knowledge primarily derived from studies on structurally related compounds. These studies, however, provide a strong rationale for investigating this compound in several key areas.

Recent research on other members of the chrysosplenoside family, such as Chrysosplenosides I & A, has revealed potent anti-aging effects. These compounds were found to rejuvenate intestinal stem cells by activating PPARγ signaling and reducing oxidative stress and inflammation in Drosophila models. oup.com This suggests a promising avenue for exploring this compound as a potential agent for promoting healthy aging and mitigating age-related intestinal dysfunction.

The aglycone of this compound, a derivative of quercetagetin (B192229), belongs to a class of flavonoids with well-documented pharmacological properties. Quercetagetin itself has demonstrated a wide spectrum of bioactivities, including antioxidant, anti-inflammatory, anticancer, and antiviral effects. researchgate.net Furthermore, related chrysosplenol compounds have shown notable biological effects; for instance, chrysosplenol B and C exhibit significant antiviral activity against rhinoviruses, while chrysosplenol D possesses anticancer properties. researchgate.net An in-silico study also identified Chrysosplenoside-C as a potential inhibitor of the dengue virus NS2B/NS3 protease. pjps.pk

These findings strongly suggest that this compound is a prime candidate for investigation into a variety of biological activities.

Table 1: Potential Unexplored Biological Activities of this compound Based on Related Compounds

Biological ActivityRationale based on Related CompoundsPotential Therapeutic Area
Anti-aging Chrysosplenosides I & A show anti-aging effects on intestinal stem cells. oup.comAge-related degenerative diseases
Anti-inflammatory The aglycone, a quercetagetin derivative, has known anti-inflammatory properties. researchgate.net Chrysin (B1683763), a related flavonoid, also shows potent anti-inflammatory effects. nih.govnih.govChronic inflammatory diseases
Anticancer Chrysosplenol D exhibits anticancer activity. researchgate.net Quercetagetin has known anticancer properties. researchgate.net Chrysin has been studied for its anticancer effects. nih.govnih.govVarious types of cancer
Antiviral Chrysosplenol B and C are active against rhinoviruses. researchgate.net Quercetagetin has antiviral potential. researchgate.netViral infections, including rhinovirus and potentially dengue fever. researchgate.netpjps.pk
Antioxidant Quercetagetin and related flavonoids are potent antioxidants. researchgate.netConditions associated with oxidative stress

Potential for Scaffold Derivatization and Optimization in Discovery Pipelines

The chemical structure of this compound offers a versatile scaffold for derivatization, a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. The flavonoid backbone can be modified at various positions, including the hydroxyl and methoxy (B1213986) groups, as well as the glycosidic linkage.

The synthesis of derivatives of related flavonoids, such as quercetin (B1663063), is well-established and can serve as a blueprint for modifying this compound. plantaedb.com For instance, regioselective O-derivatization could be employed to introduce different functional groups to fine-tune the compound's biological activity. plantaedb.com The synthesis of stable isotopically labeled "tags" for derivatization could also aid in the detection and analysis of these new compounds in biological systems. mdpi.com

Optimization of the this compound scaffold could address common challenges associated with natural flavonoids, such as poor water solubility and low bioavailability, which have been noted for the related compound chrysin. nih.gov By creating a library of this compound derivatives, researchers can systematically explore the structure-activity relationships and identify candidates with improved drug-like properties.

Table 2: Potential Derivatization Strategies for this compound

Derivatization StrategyPotential Outcome
Modification of hydroxyl groups Alteration of solubility, antioxidant activity, and target binding.
Modification of methoxy groups Influence on metabolic stability and lipophilicity.
Modification of the glycosidic moiety Impact on bioavailability and absorption.
Synthesis of sulfated derivatives Potential for enhanced biological activities, such as anticoagulant and anti-inflammatory effects. mdpi.com

Integration of this compound Research with Systems Biology and Network Pharmacology

Modern drug discovery is increasingly moving away from the "one drug, one target" paradigm towards a more holistic, systems-level understanding of drug action. capes.gov.br Systems biology and network pharmacology are powerful computational approaches that can be applied to elucidate the complex mechanisms of action of natural products like this compound. nih.govnih.gov

These approaches involve constructing and analyzing complex biological networks to identify the multiple targets and pathways that a compound may modulate. nih.gov For a compound like this compound, where specific targets are largely unknown, network pharmacology can predict potential protein targets and signaling pathways based on its chemical structure and the known interactions of similar flavonoids. capes.gov.br

By integrating data from genomics, proteomics, and metabolomics, a comprehensive picture of the cellular response to this compound can be generated. This can help in identifying novel therapeutic applications and potential biomarkers for treatment response. While no specific systems biology or network pharmacology studies have been conducted on this compound to date, the application of these methods holds immense promise for accelerating its research and development. researchgate.net

Challenges and Opportunities in Advancing this compound Academic Research

Despite its potential, the advancement of this compound from a laboratory curiosity to a clinically relevant molecule faces several challenges inherent in natural product research.

Challenges:

Limited Availability: As a natural product, the supply of pure this compound can be a limiting factor for extensive biological screening and preclinical studies.

Lack of Dedicated Studies: There is a significant lack of research focused specifically on this compound, with most of the current knowledge being inferred from related compounds.

Poor Pharmacokinetic Properties: Like many flavonoids, this compound may suffer from low bioavailability and rapid metabolism, which could limit its therapeutic efficacy in vivo. nih.gov

Opportunities:

Novelty and Unexplored Potential: The very lack of research on this compound presents a significant opportunity for novel discoveries in various therapeutic areas.

Advancements in Synthetic Chemistry: Modern synthetic methods can provide a reliable source of the compound and its derivatives, overcoming the limitations of natural extraction.

Power of "Omics" and Computational Biology: The integration of systems biology, network pharmacology, and other "omics" technologies can rapidly advance our understanding of its mechanisms of action and therapeutic potential. mdpi.com

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